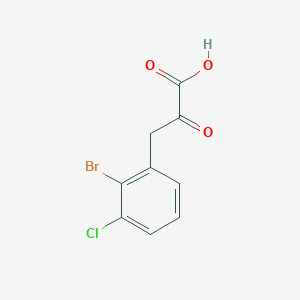
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H8BrClO3. It is known for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid typically involves multi-step reactions. One common method starts with the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to its desired effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-chloropropiophenone: This compound is similar in structure but lacks the oxo group, making it less reactive in certain reactions.
3-Chlorophenylacetic acid: This compound lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-chloropropiophenone: Similar but with different positional isomers, leading to variations in chemical behavior
Uniqueness
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in multiple fields of research and industry.
Eigenschaften
Molekularformel |
C9H6BrClO3 |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
3-(2-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
IZMVLGWMEMCVIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


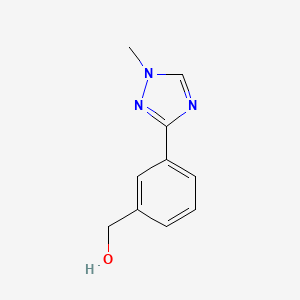

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)

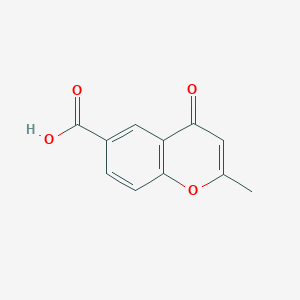

![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
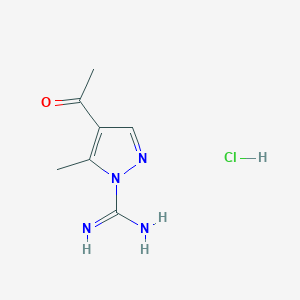
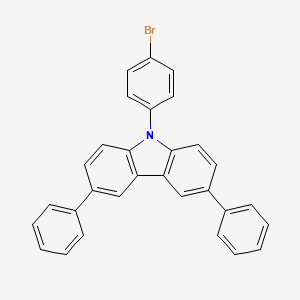

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)


